molecular formula C8H17NO2 B6210127 (2R)-2-(dimethylamino)hexanoic acid CAS No. 2059910-71-1

(2R)-2-(dimethylamino)hexanoic acid

Cat. No.: B6210127
CAS No.: 2059910-71-1
M. Wt: 159.2
InChI Key:
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Description

(2R)-2-(dimethylamino)hexanoic acid is a chiral amino acid derivative with a dimethylamino group attached to the second carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)hexanoic acid typically involves the alkylation of a suitable precursor, such as ®-2-aminohexanoic acid, with dimethylamine. The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is often performed in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or biocatalytic methods. These methods aim to improve yield, reduce costs, and minimize environmental impact. For example, biocatalytic methods may use enzymes to catalyze the reaction under milder conditions, offering a greener alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or other amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amino acids.

Scientific Research Applications

(2R)-2-(dimethylamino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(dimethylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(dimethylamino)hexanoic acid
  • (2R)-2-(methylamino)hexanoic acid
  • (2R)-2-(ethylamino)hexanoic acid

Uniqueness

(2R)-2-(dimethylamino)hexanoic acid is unique due to its specific chiral configuration and the presence of the dimethylamino group. This configuration can result in different biological activities and chemical reactivities compared to its analogs. For example, the (2S) enantiomer may have different binding affinities and pharmacological effects, while variations in the amino group (e.g., methylamino or ethylamino) can alter the compound’s chemical properties and reactivity.

Properties

CAS No.

2059910-71-1

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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